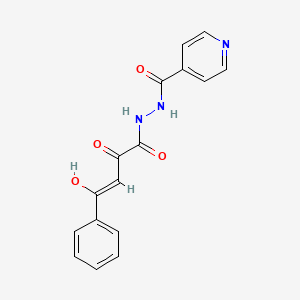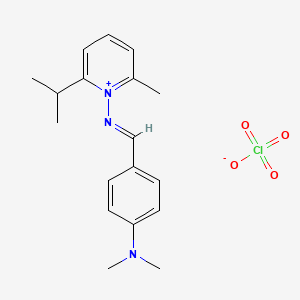
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate is a complex organic compound belonging to the class of pyridinium salts. Pyridinium salts are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . This particular compound is characterized by its unique molecular structure, which includes a pyridinium core substituted with a dimethylamino group and a perchlorate anion.
Preparation Methods
The synthesis of pyridinium salts typically involves the reaction of pyridine with acids . For Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate, the synthetic route may involve the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-6-(1-methylethyl)pyridine, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
Pyridinium salts, including Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate, undergo various chemical reactions such as oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridinium ring or the substituent groups .
Scientific Research Applications
Pyridinium salts have a wide range of scientific research applications due to their structural diversity and reactivity . In chemistry, they are used as reagents in organic synthesis and as intermediates in the preparation of more complex molecules. In biology and medicine, pyridinium salts are studied for their potential therapeutic properties, including antimicrobial and anticancer activities. Industrially, they are used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, thereby influencing cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Pyridinium, 1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-6-(1-methylethyl)-, perchlorate can be compared to other pyridinium salts like picolines, lutidines, and collidines . These compounds share a similar pyridinium core but differ in their substituent groups, which impart unique properties and reactivities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the perchlorate anion, which influences its chemical behavior and applications .
Properties
CAS No. |
121774-67-2 |
|---|---|
Molecular Formula |
C18H24ClN3O4 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-(2-methyl-6-propan-2-ylpyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate |
InChI |
InChI=1S/C18H24N3.ClHO4/c1-14(2)18-8-6-7-15(3)21(18)19-13-16-9-11-17(12-10-16)20(4)5;2-1(3,4)5/h6-14H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b19-13+; |
InChI Key |
HQJPHUMFAKVAAW-XTWSRORZSA-M |
Isomeric SMILES |
CC1=[N+](C(=CC=C1)C(C)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(C)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




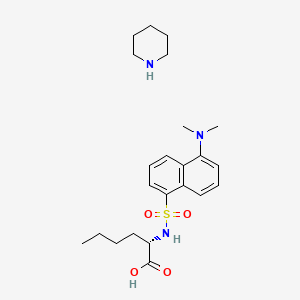
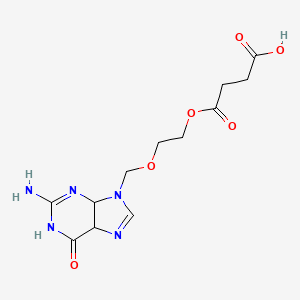
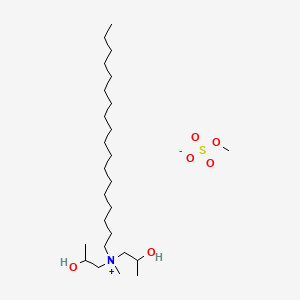
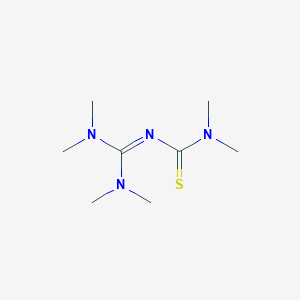
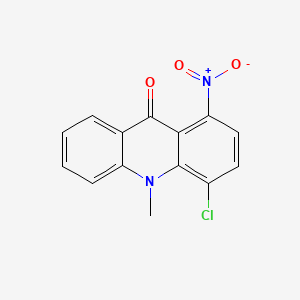
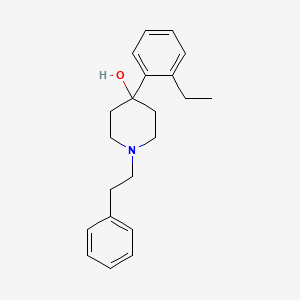
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
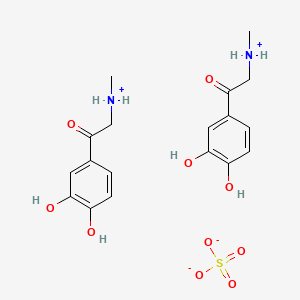
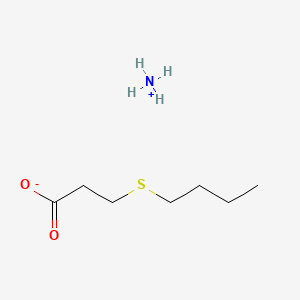
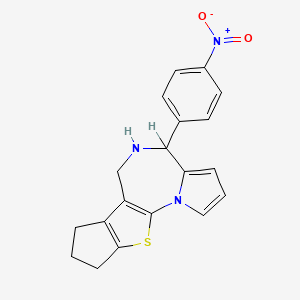
![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)
